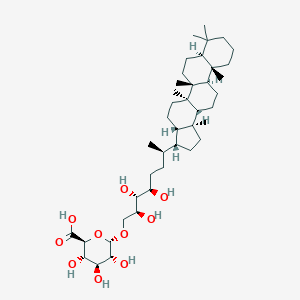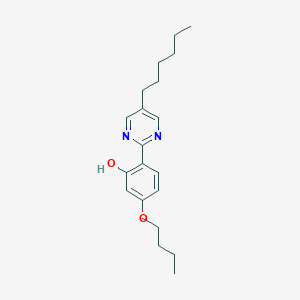
2-(4-Butoxy-2-hydroxyphenyl)-5-hexylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Butoxy-2-hydroxyphenyl)-5-hexylpyrimidine, commonly known as BHPP, is a pyrimidine derivative that has gained significant attention in recent years due to its potential therapeutic applications. BHPP is a small molecule that has been shown to exhibit potent biological activity and has been studied extensively in various scientific fields.
Mecanismo De Acción
The mechanism of action of BHPP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BHPP has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. BHPP has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, BHPP has been shown to inhibit the activity of HIV-1 integrase, an enzyme involved in the integration of viral DNA into the host genome.
Efectos Bioquímicos Y Fisiológicos
BHPP has been shown to exhibit potent biological activity, including cytotoxicity, anti-inflammatory activity, and antiviral activity. BHPP has been shown to induce apoptosis in cancer cells by activating the caspase cascade. BHPP has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, BHPP has been shown to inhibit the replication of various viruses, including HIV and influenza.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BHPP has several advantages for lab experiments, including its small size, ease of synthesis, and potent biological activity. However, BHPP also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. Additionally, BHPP may exhibit different biological activity depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the study of BHPP, including the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its biological activity. Additionally, BHPP may have potential applications in the treatment of other diseases, such as viral infections and autoimmune diseases. Further studies are needed to fully understand the potential of BHPP as a therapeutic agent.
Métodos De Síntesis
The synthesis of BHPP involves the condensation of 4-butoxy-2-hydroxybenzaldehyde and 5-hexyluracil in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is subsequently reduced to yield BHPP. The yield of BHPP can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Aplicaciones Científicas De Investigación
BHPP has been studied extensively for its potential therapeutic applications, including as an anticancer agent, anti-inflammatory agent, and antiviral agent. In particular, BHPP has been shown to exhibit potent activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BHPP has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, BHPP has been studied for its antiviral activity against various viruses, including HIV and influenza.
Propiedades
Número CAS |
158610-48-1 |
|---|---|
Nombre del producto |
2-(4-Butoxy-2-hydroxyphenyl)-5-hexylpyrimidine |
Fórmula molecular |
C20H28N2O2 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
5-butoxy-2-(5-hexylpyrimidin-2-yl)phenol |
InChI |
InChI=1S/C20H28N2O2/c1-3-5-7-8-9-16-14-21-20(22-15-16)18-11-10-17(13-19(18)23)24-12-6-4-2/h10-11,13-15,23H,3-9,12H2,1-2H3 |
Clave InChI |
FMWVUJMROZMHLZ-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CN=C(N=C1)C2=C(C=C(C=C2)OCCCC)O |
SMILES canónico |
CCCCCCC1=CN=C(N=C1)C2=C(C=C(C=C2)OCCCC)O |
Sinónimos |
2-(4-Butoxy-2-hydroxyphenyl)-5-hexylpyrimidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



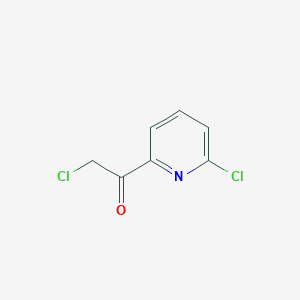
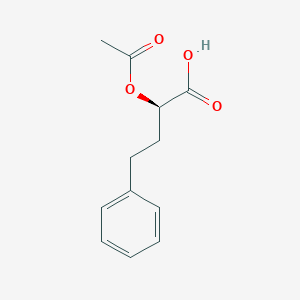
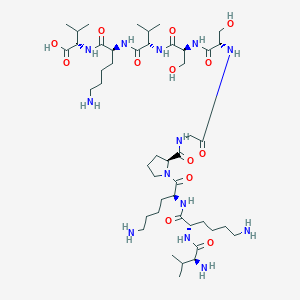

![2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane](/img/structure/B117149.png)
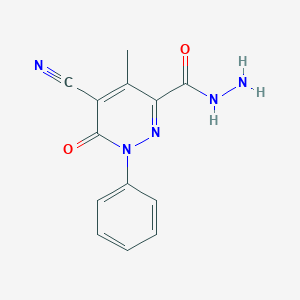
![N-[2-(Tridecanoylamino)ethyl]tridecanamide](/img/structure/B117151.png)
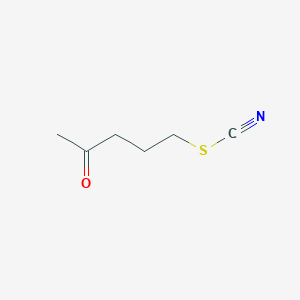
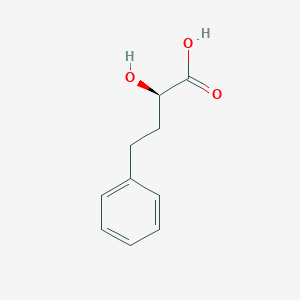
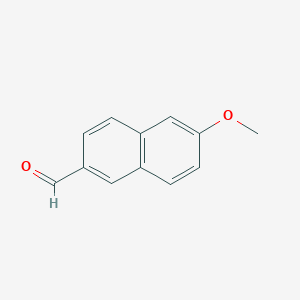
![1-[4-(Benzyloxy)phenyl]piperazine](/img/structure/B117161.png)
![2-[(1R)-1-Hydroxyethyl]benzoic acid](/img/structure/B117165.png)
![(2R,5S)-1-Benzoyl-2-tert-butyl-5-(fluoromethyl)-3-methyl-5-[(1-tritylimidazol-4-yl)methyl]imidazolidin-4-one](/img/structure/B117166.png)
